molecular formula C16H14N2OS B1452293 2-(4-methoxyphenyl)-4-phenyl-1H-imidazole-5-thiol CAS No. 1325304-88-8

2-(4-methoxyphenyl)-4-phenyl-1H-imidazole-5-thiol

Cat. No.: B1452293
CAS No.: 1325304-88-8
M. Wt: 282.4 g/mol
InChI Key: PMQLOFNNWCITMP-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-4-phenyl-1H-imidazole-5-thiol is a heterocyclic compound that features an imidazole ring substituted with a methoxyphenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-4-phenyl-1H-imidazole-5-thiol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-methoxybenzaldehyde and phenylhydrazine can form an intermediate hydrazone, which upon further reaction with thiourea and an acid catalyst, cyclizes to form the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of solvents and catalysts. The use of continuous flow reactors and automated synthesis can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-4-phenyl-1H-imidazole-5-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methoxyphenyl)-4-phenyl-1H-imidazole-5-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-4-phenyl-1H-imidazole-5-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-4-phenyl-1H-imidazole-5-thiol is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its thiol group also provides unique reactivity compared to similar compounds .

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-phenyl-1H-imidazole-4-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-19-13-9-7-12(8-10-13)15-17-14(16(20)18-15)11-5-3-2-4-6-11/h2-10,20H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQLOFNNWCITMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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